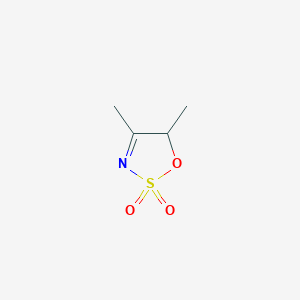

4,5-Dimethyl-5H-oxathiazole 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

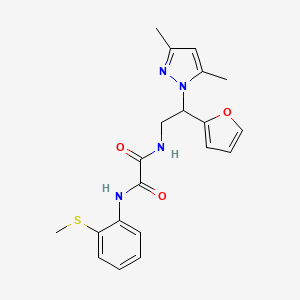

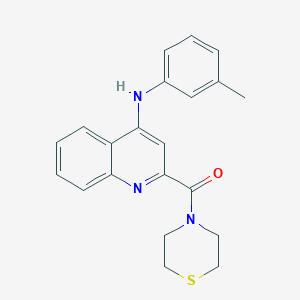

The compound of interest, 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide, is a derivative of the oxathiazole dioxide family, which is characterized by a heterocyclic system containing sulfur and nitrogen within a ring structure. This family of compounds has been the subject of various studies due to their interesting reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related oxathiazole dioxide compounds involves various strategies. For instance, the preparation of 4-chloro-5,5-dimethyl-3-formyl-1,2-oxathiolene 2,2-dioxide is achieved through chloroformylation using Vilsmeier reagent, which is a combination of DMF and POCl3 . Another example is the reaction of 4-amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide with 2-(arylidene)malononitriles to yield 5-amino-3,3-dimethyl-7-phenyl-3H-[1,2]oxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-dioxides . These methods demonstrate the versatility of oxathiazole dioxides in organic synthesis.

Molecular Structure Analysis

The molecular structure of oxathiazole dioxides is crucial for their reactivity. Computational studies have been conducted to understand the reactivity of the 4-amino-5H-1,2-oxathiole-2,2-dioxide system. These studies suggest that conformational changes in intermediate compounds can increase electron density on certain atoms, thereby affecting reactivity . Additionally, the fragmentation mechanism of 5,5-diamino-1,4,2-oxathiazole derivatives has been explored, revealing a stepwise process with the formation of polar intermediates .

Chemical Reactions Analysis

Oxathiazole dioxides undergo various chemical reactions. For example, 4-alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides can generate electron-rich diene intermediates that participate in [4 + 2] cycloaddition with α,β-unsaturated aldehydes . The reactivity of the beta-amino-gamma-sultone system towards electrophiles and amines has also been studied, showing that the reaction products depend on the electrophile used and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxathiazole dioxides are influenced by their molecular structure. The presence of electron-withdrawing groups such as the sulfonyl group can affect the stability and reactivity of these compounds. Thermal fragmentation studies of a 1,5,2-oxathiazole 5-oxide system have shown that it can proceed via two parallel pathways, leading to the formation of different products depending on the conditions . These properties are essential for the application of oxathiazole dioxides in synthetic chemistry.

科学的研究の応用

Synthesis and Anti-HIV Activity

4,5-Dimethyl-5H-oxathiazole 2,2-dioxide derivatives have been explored for their potential in anti-HIV therapies. The synthesis and evaluation of 1,2,3-triazole analogues of this compound have shown potent anti-HIV-1 activity. Notably, 5-substituted amido-, (methylamido)-, and (dimethylamido)-1,2,3-triazole derivatives exhibited significant inhibition of HIV-1 replication, suggesting a promising avenue for the development of new antiviral drugs (Alvarez et al., 1994).

Coordination Chemistry and Ligand Versatility

The compound's utility extends to coordination chemistry, where its derivatives, notably 4,5-dihydro-1,3-oxazole ligands, have been applied as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These applications underscore the versatility of the ligand design, ease of synthesis from available precursors, and the ability to modulate chiral centers near donor atoms, which are critical for developing asymmetric synthesis methodologies (Gómez et al., 1999).

Material Chemistry: Synthesis and Photochromism

In material chemistry, the synthesis and photochromic properties of mono and bis(thienyl) substituted oxathiine 2,2-dioxides have been investigated. This research highlights the compound's potential in materials science, particularly for its P-type photochromism, offering insights into the development of novel materials with specific light-responsive properties (Aiken et al., 2019).

Heterocyclic Compound Synthesis

The compound also serves as a precursor in the synthesis of heterocyclic compounds. For example, its reactions have led to the preparation of novel 5-amino-3,3-dimethyl-7-phenyl-3H-[1,2]oxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-dioxides, showcasing its role in expanding the repertoire of synthetic organic chemistry and offering pathways to new molecules with potential biological activities (Chioua et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Mode of Action

It is known that oxadiazoles, a class of compounds to which this molecule belongs, can generate an electron-rich diene intermediate that has the potential to undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through the iminium/enamine activation . This suggests that 4,5-Dimethyl-5H-oxathiazole 2,2-dioxide may interact with its targets in a similar manner.

Biochemical Pathways

Oxadiazoles have been shown to have a wide range of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Given the potential for [4 + 2] cycloaddition with α,β-unsaturated aldehydes, it is possible that this compound could lead to significant changes in cellular function .

特性

IUPAC Name |

4,5-dimethyl-5H-oxathiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-3-4(2)8-9(6,7)5-3/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWUDVWIIVFWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NS(=O)(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)

![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)